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Ald-CH2-PEG2-NHBoc

Cat. No.: B8115834
M. Wt: 247.29 g/mol
InChI Key: TWCFRDOVUYWAOH-UHFFFAOYSA-N
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Description

Contextualization within Polyethylene Glycol (PEG) Linker Chemistry

PEG linkers are synthetic polymers widely utilized to connect different molecular entities. chempep.com Their repeating ethylene (B1197577) oxide units contribute to high water solubility, flexibility, and low immunogenicity, properties that are highly advantageous in biological and material applications. adcreview.comcreativepegworks.compolimi.itbiochempeg.comchempep.com The functionalization of PEG termini with reactive groups enables their covalent attachment to various molecules or surfaces. polimi.itchempep.com

Ald-CH2-PEG2-NHBoc fits within this landscape as a heterobifunctional PEG derivative. The aldehyde group is a highly reactive moiety that readily participates in reactions with nucleophiles, notably primary amines, aminooxy groups, and hydrazides. adcreview.comcreativepegworks.comprecisepeg.com86exporter.com Reactions with amines initially form reversible imine (Schiff base) linkages, which can be subsequently reduced to form stable secondary amine bonds through reductive amination. precisepeg.comnih.govmdpi.comgoogle.com Reactions with aminooxy or hydrazide groups yield more stable oxime or hydrazone linkages, respectively. adcreview.comcreativepegworks.comprecisepeg.com86exporter.com

The other terminus features an amine group protected by a Boc group. The Boc protecting group is stable under a variety of conditions but can be selectively removed using mild acidic treatment, such as trifluoroacetic acid (TFA), to reveal a free primary amine. biochempeg.comrapp-polymere.commedkoo.comaxispharm.com This deprotected amine is then available for further conjugation reactions with molecules containing complementary functional groups like carboxylic acids, activated esters (e.g., NHS esters), or carbonyl compounds (aldehydes or ketones) via reductive amination. 86exporter.commedkoo.commedchemexpress.combroadpharm.com The "PEG2" designation indicates a specific and short length of the PEG chain, which can influence the spatial orientation and properties of the final conjugate.

Significance of Heterobifunctional PEG Derivatives in Bioconjugation and Materials Science Research

Heterobifunctional PEG derivatives like this compound are particularly significant because they allow for the controlled, sequential coupling of two different molecules or a molecule and a surface. purepeg.com This contrasts with homobifunctional linkers, which have the same reactive group at both ends and are typically used for crosslinking identical entities or forming loops.

In bioconjugation, heterobifunctional PEGs are crucial for creating well-defined conjugates with improved properties. For instance, they can be used to attach a biomolecule (e.g., a protein or peptide) to a synthetic polymer, a nanoparticle, or another biomolecule. creativepegworks.comacs.org The aldehyde end can be used to target specific amine residues on a protein or peptide, while the protected amine end, after deprotection, can be coupled to a different entity. This strategy is widely employed in the development of antibody-drug conjugates (ADCs), where a therapeutic agent is precisely linked to an antibody. biochempeg.com PEGylation using such linkers can enhance the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic size, reducing renal clearance, and potentially decreasing immunogenicity. adcreview.combiochempeg.comchempep.commdpi.comresearchgate.net

In materials science, heterobifunctional PEGs are valuable for surface modification and the creation of novel polymeric structures. creativepegworks.compolimi.it They can be used to functionalize material surfaces, imparting properties like biocompatibility or resistance to protein fouling. creativepegworks.com The distinct reactivities of the aldehyde and protected amine groups allow for the grafting of different molecules onto a surface in a controlled manner or for the formation of crosslinked networks, such as hydrogels, by reacting with complementary functional groups on other polymer chains or molecules. nih.govgoogle.com Research findings highlight the utility of aldehyde-amine chemistry in creating biomaterials like biosealants with tissue-specific adhesion. nih.gov The ability to selectively deprotect the amine group adds another layer of control, allowing for post-modification or the introduction of a second component after the initial conjugation step.

The versatility of this compound stems from the orthogonal reactivity of its aldehyde and Boc-protected amine groups, enabling sophisticated synthesis and conjugation strategies across various research disciplines.

Functional GroupReactivity TowardsLinkage Formed (Initial)Linkage Formed (After Reduction)Deprotection Condition
Aldehyde (-CHO)Primary Amines (-NH₂)Imine (Schiff Base, C=N)Secondary Amine (C-N)Not applicable
Aminooxy (-ONH₂)Oxime (C=N-O)Not applicableNot applicable
Hydrazides (-NHNH₂)Hydrazone (C=N-N)Not applicableNot applicable
Boc-protected Amine (-NHBoc)After deprotection: Carboxylic Acids, NHS EstersAmide (-CO-NH-)Not applicableMild Acidic (e.g., TFA)
After deprotection: Aldehydes, KetonesImine (Schiff Base, C=N)Secondary Amine (C-N)Mild Acidic (e.g., TFA)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO5 B8115834 Ald-CH2-PEG2-NHBoc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h5H,4,6-9H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCFRDOVUYWAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Chemistry of Ald Ch2 Peg2 Nhboc

Aldehyde Group Reactivity for Covalent Linkage Formation

The aldehyde functional group in Ald-CH2-PEG2-NHBoc is an electrophilic center that readily undergoes reactions with nucleophiles, particularly those containing aminooxy or hydrazide moieties, to form stable covalent linkages. It can also participate in reductive amination reactions with primary amines. These reactions are valuable for selectively tagging or conjugating molecules under relatively mild conditions.

Oxime Formation with Aminooxy Moieties

The aldehyde group of this compound reacts efficiently with compounds containing an aminooxy group (–ONH₂) to form a stable oxime linkage (C=N–O–). This reaction is a form of Schiff base formation that is generally faster and results in a more stable product compared to the reaction of aldehydes with simple amines youtube.comwhiterose.ac.uk. The reaction typically proceeds under mild acidic to neutral conditions. For example, (Boc-aminooxy)acetic acid contains an aminooxy moiety that can react with aldehydes to form an oxime fishersci.ca. This chemoselective ligation strategy is widely used in bioconjugation, allowing for the modification of biomolecules containing aldehyde handles.

Hydrazone Formation with Hydrazide Functions

Aldehydes, including the one in this compound, can react with molecules containing a hydrazide functional group (–NHNH₂) to form a hydrazone linkage (C=N–N–) fishersci.ca86exporter.comchemicalbook.com. This reaction is another common method for creating stable covalent bonds between an aldehyde-functionalized molecule and a molecule bearing a hydrazide group. Hydrazone formation is often carried out under slightly acidic conditions. Various carboxylic acid hydrazides are available that can participate in this type of reaction fishersci.beereztech.com. Hydrazine itself is an inorganic compound containing the hydrazide functional group (N₂H₄) wikipedia.org.

Reductive Amination with Primary Amines

The aldehyde group can react with primary amines to form an imine intermediate, which can then be reduced in situ by a reducing agent (such as sodium cyanoborohydride or sodium triacetoxyborohydride) to yield a stable secondary amine linkage. This process, known as reductive amination, is a powerful method for forming carbon-nitrogen bonds 86exporter.com. Primary amines are characterized by a nitrogen atom bonded to one carbon atom and two hydrogen atoms fishersci.co.ukmetabolomicsworkbench.org. This reaction allows for the conjugation of molecules containing primary amine groups to the aldehyde terminus of this compound.

Tert-Butoxycarbonyl (Boc) Deprotection and Subsequent Amine Reactivity

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. In this compound, the Boc group renders the amine non-nucleophilic, allowing for selective reactions at the aldehyde terminus. Removal of the Boc group reveals a free primary amine, which can then be utilized for further chemical modifications, such as amide bond formation.

Acid-Catalyzed Boc Removal for Free Amine Generation

The Boc protecting group can be selectively removed under acidic conditions to generate a free primary amine chemicalbook.com. Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) fishersci.benih.govnih.govwikipedia.orgwikipedia.orgfishersci.canih.govfishersci.ca. The reaction typically involves protonation of the carbamate (B1207046) oxygen, followed by elimination of isobutylene (B52900) and carbon dioxide, yielding the deprotected amine. The PEG linker in this compound helps improve the solubility of the molecule in various solvents, which can be beneficial during deprotection and subsequent reactions in aqueous or mixed solvent systems.

Amide Bond Formation with Carboxylic Acids

Once the Boc group is removed, the newly generated primary amine is nucleophilic and can readily react with carboxylic acids to form stable amide bonds. This reaction typically requires the activation of the carboxylic acid group using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) chemicalbook.comchemicalbook.comethz.ch. The formation of an amide bond is a fundamental reaction in organic chemistry and is widely used for conjugating the amine-terminated PEG linker to carboxylic acid-containing molecules, including peptides, proteins, or small molecules fishersci.fifishersci.finih.govwikipedia.org.

Applications of Ald Ch2 Peg2 Nhboc in Advanced Academic Research

Bioconjugation Strategies for Macromolecular Entities

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences. The Ald-CH2-PEG2-NHBoc linker is particularly well-suited for these applications due to its defined structure and orthogonal reactive handles.

Site-Selective Conjugation and Immobilization of Peptides and Proteins

The ability to modify peptides and proteins at specific sites is essential for creating well-defined and functional bioconjugates. researchgate.netspringernature.com this compound facilitates such site-selective modifications, primarily through the reactivity of its aldehyde group.

One common strategy for achieving site-selectivity involves the enzymatic or chemical generation of an aldehyde group on the protein or peptide of interest. researchgate.netnih.gov For instance, the formylglycine-generating enzyme (FGE) can oxidize a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group. springernature.com This genetically encoded aldehyde can then be selectively reacted with a hydrazide- or aminooxy-functionalized this compound linker.

Alternatively, the N-terminus of a protein or peptide can be selectively targeted for conjugation under controlled pH conditions, exploiting the difference in pKa between the α-amino group of the N-terminus and the ε-amino groups of lysine (B10760008) residues. nih.gov Reductive amination between the N-terminal amine and the aldehyde of the linker can form a stable secondary amine linkage.

The Boc-protected amine on the other end of the linker can then be deprotected to attach another molecule of interest, such as a fluorophore for imaging, a small molecule drug, or a solid support for immobilization. This step-wise approach allows for the creation of precisely defined bioconjugates with a high degree of homogeneity.

Table 1: Representative Data for Site-Selective Protein Modification using Aldehyde-PEG Linkers

Protein TargetModification SiteConjugation PartnerLinker TypeConjugation Efficiency (%)Reference
Antibody (Herceptin)Engineered CysteineFluorophoreAldehyde-PEG4-Maleimide>95(Illustrative Example)
Human Serum AlbuminN-terminusBiotinAldehyde-PEG2-Hydrazide85-90(Illustrative Example)
Green Fluorescent ProteinFormylglycinePeptideAldehyde-PEG2-Aminooxy>90(Illustrative Example)

This table presents illustrative data based on typical outcomes reported in the literature for similar aldehyde-PEG linkers to demonstrate the application principles.

Functionalization of Oligonucleotides

The functionalization of oligonucleotides is crucial for their use in diagnostics, therapeutics, and nanotechnology. biosyn.com this compound can be utilized to attach various moieties to synthetic oligonucleotides, enhancing their properties and enabling new applications.

Typically, an amino-modified oligonucleotide is synthesized, and the primary amine is then reacted with the aldehyde group of this compound via reductive amination to form a stable secondary amine bond. The PEG2 spacer in the linker can improve the solubility of the resulting conjugate and reduce steric hindrance between the oligonucleotide and the attached molecule.

After conjugation, the Boc-protecting group can be removed to expose the amine, which can then be coupled to other molecules such as fluorescent dyes for use as probes in fluorescence in situ hybridization (FISH), or to peptides to enhance cellular uptake. This method provides a straightforward way to create well-defined oligonucleotide conjugates with a variety of functionalities. nih.gov

Table 2: Examples of Oligonucleotide Functionalization using Aldehyde-PEG Linkers

Oligonucleotide TypeModification PositionAttached MoietyLinker TypeConjugation Yield (%)Application
DNA Aptamer5'-terminusBiotinAldehyde-PEG2-Amine75-85Affinity Purification
siRNA3'-terminusCell-Penetrating PeptideAldehyde-PEG4-NHS ester60-70Enhanced Delivery
Molecular BeaconInternalQuencherAldehyde-PEG2-Hydrazide80-90Diagnostic Probe

This table presents illustrative data based on typical outcomes reported in the literature for similar aldehyde-PEG linkers to demonstrate the application principles.

Linker Design Principles for Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. fujifilm.comnih.gov The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. axispharm.com this compound embodies several key principles of modern ADC linker design.

The aldehyde functionality allows for site-specific conjugation to the antibody, which can be engineered to contain a unique reactive handle. This leads to a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is crucial for a consistent clinical profile. acs.org The short PEG2 spacer can enhance the hydrophilicity of the ADC, which can help to mitigate aggregation and improve its pharmacokinetic properties. diva-portal.org

The Boc-protected amine provides a versatile attachment point for the cytotoxic drug. After deprotection, the amine can be acylated with a drug derivative containing a carboxylic acid, or it can be used in other coupling chemistries. The stability of the linkage formed is a key consideration in ADC design, with both cleavable and non-cleavable linkers being employed depending on the desired mechanism of action.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. This compound is a valuable building block for the synthesis of PROTACs due to its bifunctional nature and the physicochemical properties it imparts.

Linker Modalities and Influence on PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com The length, flexibility, and composition of the linker can significantly impact the efficacy of the PROTAC. nih.gov

The length of the linker is also a critical parameter that often requires optimization for each target-E3 ligase pair. A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive ternary complex where the lysine residues on the target protein are not accessible to the E3 ligase. The defined length of the PEG2 unit in this compound provides a good starting point for linker optimization studies.

Table 3: Representative Data on the Influence of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)
BRD4Cereblon25085
BRD4Cereblon415>95
BRD4Cereblon68070
BTKCereblon2>1000<20
BTKCereblon325060
BTKCereblon450>90

This table presents illustrative data based on typical outcomes reported in the literature for similar PEG linkers to demonstrate the principle of linker length optimization. DC50 is the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed.

Strategic Placement of E3 Ubiquitin Ligase Ligands and Target Protein Binders

The synthesis of a PROTAC involves the sequential or convergent coupling of the target protein ligand, the linker, and the E3 ligase ligand. This compound is well-suited for a modular synthetic approach.

For example, the aldehyde group of the linker can be reacted with a hydrazide- or aminooxy-functionalized E3 ligase ligand. Following this, the Boc-protecting group on the other end of the linker is removed, and the resulting amine is coupled to a carboxylic acid-containing target protein ligand. Alternatively, the synthetic route can be reversed, with the target protein ligand being attached first.

This modularity allows for the rapid synthesis of a library of PROTACs with different linkers, target protein ligands, or E3 ligase ligands, which is essential for the optimization of a potent and selective degrader. The strategic placement of the two ligands at the ends of the linker is fundamental to the PROTAC's ability to induce the formation of a stable and productive ternary complex, ultimately leading to the degradation of the target protein. researchgate.net

Functionalization of Polymeric and Nanomaterial Systems

The chemical compound this compound is a heterobifunctional linker that plays a significant role in the functionalization of polymeric and nanomaterial systems. Its structure, featuring a reactive aldehyde group at one end and a Boc-protected amine at the other, separated by a short, hydrophilic diethylene glycol (PEG2) spacer, allows for a two-step, controlled conjugation strategy. This enables the covalent attachment of the linker to a primary substrate via the aldehyde, followed by the deprotection of the Boc group to reveal a primary amine for subsequent reactions. This dual reactivity is instrumental in modifying material properties and introducing new functionalities. The hydrophilic PEG spacer often serves to increase the solubility of the modified materials in aqueous environments. biochempeg.com

Surface Modification and Functional Coating Development

The aldehyde group of this compound is a versatile functional group for the modification of surfaces on various materials, including nanoparticles and polymer films. Surfaces that are functionalized with primary amines or hydrazide groups can undergo reaction with the linker's aldehyde. The reaction with an amine forms a Schiff base (imine), which can be further stabilized through reduction to a secondary amine linkage. Alternatively, reaction with a hydrazide group forms a stable hydrazone bond.

This process effectively coats the surface with short PEG chains terminating in a protected amine. This surface modification can achieve several goals:

Introduction of Functionality : It provides a reactive handle for further conjugation after the Boc-protecting group is removed under mild acidic conditions. biochempeg.com

Alteration of Surface Properties : The hydrophilic PEG chains can increase the hydrophilicity and aqueous solubility of the modified material.

Creation of a Spacer Arm : The PEG2 unit acts as a spacer, physically separating the surface from any subsequently attached molecules, which can reduce steric hindrance and help preserve the biological activity of conjugated biomolecules.

Below is a table summarizing the application of this compound in surface modification.

Surface Material TypeSurface Functional GroupReactive End of LinkerCovalent Bond FormedResulting Surface Functionality
Silica NanoparticlesAmine (-NH2)Aldehyde (-CHO)Imine (Schiff Base)-PEG2-NHBoc
Polymer FilmsHydrazide (-CONHNH2)Aldehyde (-CHO)Hydrazone-PEG2-NHBoc
Gold NanoparticlesAmine (-NH2)Aldehyde (-CHO)Imine (reducible)-PEG2-NHBoc

Synthesis of Graft Polymer Compounds

In polymer chemistry, this compound is utilized in the synthesis of graft copolymers through the "grafting-onto" methodology. mdpi.com This strategy involves attaching pre-synthesized side chains (in this case, the PEG2-NHBoc moiety) onto a polymer backbone that has been functionalized with reactive groups.

The process typically involves a polymer backbone containing pendant hydrazide or amine groups. The aldehyde end of this compound reacts with these groups along the polymer chain, forming stable covalent bonds and creating a graft copolymer with PEG-NHBoc side chains. The key advantage of this approach is that it allows for the use of well-characterized polymer backbones and side chains, providing good control over the final architecture of the graft copolymer. rsc.org Once the grafting reaction is complete, the terminal Boc groups on the side chains can be deprotected, yielding a graft copolymer with pendant primary amine groups, which can be used for further functionalization, such as attaching bioactive molecules or cross-linking.

The table below illustrates the synthesis of graft polymers using this linker.

Polymer BackboneBackbone Functional GroupLinker UsedResulting Graft Copolymer Structure
Poly(acrylamide-co-hydrazide)HydrazideThis compoundPoly(acrylamide) backbone with -CONHNH=CH-CH2-PEG2-NHBoc grafts
Poly(L-lysine)Amine (ε-amino group)This compoundPolypeptide backbone with -NH=CH-CH2-PEG2-NHBoc grafts
ChitosanAmineThis compoundPolysaccharide backbone with -N=CH-CH2-PEG2-NHBoc grafts

Formation of Cross-linked Polymeric Hydrogels

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. mdpi.commdpi.com The properties of a hydrogel are largely determined by the nature of the polymer and the density and type of cross-links. This compound can be employed as a cross-linking agent in the formation of hydrogels.

In this application, the bifunctional nature of the linker is critical. For instance, in a system containing a polymer with hydrazide groups, the aldehyde end of the linker can react to form a hydrazone bond. kpi.uaresearchgate.net If the Boc-protected amine on the other end is deprotected, it becomes available to react with another functional group, such as an activated ester or another aldehyde on a different polymer chain, thus forming a cross-link. The PEG2 spacer within the cross-link provides flexibility and hydrophilicity to the resulting hydrogel network. This method allows for the creation of hydrogels with tunable properties, as the degree of cross-linking can be controlled by the stoichiometry of the reactants. nih.gov The formation of covalent bonds such as hydrazones or Schiff bases provides stability to the hydrogel structure. mdpi.com

The following table details the role of this compound in hydrogel formation.

Polymer SystemPolymer Functional GroupsRole of this compoundType of Cross-Linkage
Hyaluronic Acid-HydrazideHydrazideCross-linkerHydrazone
GelatinAmineCross-linkerSchiff Base (Imine)
Alginate (oxidized) + ChitosanAldehyde (on alginate), Amine (on chitosan)Homobifunctional polymer cross-linking (Illustrative principle)Schiff Base (Imine)

Emerging Research Directions and Future Outlook for Ald Ch2 Peg2 Nhboc Derivatives

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. broadpharm.com The aldehyde functionality of Ald-CH2-PEG2-NHBoc derivatives makes them ideal candidates for integration into such reaction schemes. For instance, the aldehyde can readily participate in well-known MCRs like the Passerini and Ugi reactions. researchgate.netnih.gov

The general principle involves the reaction of the aldehyde group with other components, such as an isocyanide and a carboxylic acid (in the Passerini reaction) or an amine, isocyanide, and carboxylic acid (in the Ugi reaction), to form a new polymeric structure. nih.gov The incorporation of the this compound derivative into the MCR introduces the flexible and hydrophilic PEG segment into the backbone of the resulting polymer.

Following the multicomponent polymerization, the Boc-protected amine at the other end of the PEG linker remains available for further functionalization. This latent reactivity allows for the subsequent attachment of other polymers, biomolecules, or functional small molecules, leading to the creation of complex and multifunctional materials. A catalyst-free multicomponent polymerization of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide has been demonstrated to produce poly(α-aminonitrile)s with high molecular weights. rsc.orgresearchgate.net While not specifically using this compound, this research highlights the potential for aldehyde- and amine-containing monomers in such polymerizations.

The table below illustrates a hypothetical integration of an this compound derivative in a multicomponent polymerization, showcasing the versatility of this approach.

Component AComponent BThis compound DerivativeResulting Polymer Segment
Di-isocyanateDicarboxylic AcidDeprotected AminePoly(amide-urethane) with PEG side chains
DialdehydeDiamineAldehydePoly(imine) with Boc-protected amine side chains

Role in Stimuli-Responsive Materials Design

The design of "smart" materials that respond to external stimuli, such as changes in pH, temperature, or light, is a rapidly growing field of research. rsc.org this compound derivatives are particularly well-suited for the creation of pH-responsive materials due to the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. broadpharm.com

Under acidic conditions, the Boc group is cleaved, exposing the primary amine. google.comnih.govsemanticscholar.orgorganic-chemistry.orgresearchgate.net This transformation can trigger a change in the material's properties. For example, in a hydrogel network, the newly formed ammonium (B1175870) ions can lead to increased electrostatic repulsion between polymer chains, resulting in swelling of the hydrogel. rsc.org This pH-triggered swelling can be utilized for the controlled release of encapsulated therapeutic agents.

The aldehyde group can be used to form the initial polymer network, for instance, through reactions with hydrazide-functionalized molecules to create pH-sensitive hydrazone linkages. nih.govpolimi.itnih.gov A hydrogel could be formed using the aldehyde functionality, leaving the Boc-protected amine groups embedded within the matrix. Subsequent exposure to an acidic environment would then deprotect the amines, leading to a change in the hydrogel's physical properties.

The table below outlines the pH-responsive behavior of a hypothetical hydrogel constructed using an this compound derivative.

StimuluspH ConditionState of NHBoc GroupConsequence for Hydrogel
No StimulusNeutral (pH 7.4)Intact (Protected)Stable, non-swollen state
AcidAcidic (pH < 6)Cleaved (Deprotected)Increased charge, swelling, potential drug release

Advances in Precision Polymer Architectures Utilizing Bifunctional PEGs

The orthogonal reactivity of the aldehyde and the Boc-protected amine in this compound derivatives allows for the precise, stepwise synthesis of complex polymer architectures. nih.gov This level of control is crucial for creating materials with tailored properties for specific applications, such as drug delivery and nanotechnology. nih.govnih.gov

One strategy involves the initial reaction of the aldehyde group to form a polymer backbone or to attach the PEG linker to a surface. The aldehyde can react with various nucleophiles, such as amines or hydrazides, to form imine or hydrazone bonds, respectively. precisepeg.commdpi.com Once the initial structure is formed, the Boc-protected amine can be deprotected under acidic conditions to reveal a reactive primary amine. broadpharm.com This newly exposed amine can then be used for a second, distinct chemical transformation, such as the initiation of a ring-opening polymerization to grow a second polymer block, or conjugation to a biomolecule.

This sequential approach enables the synthesis of well-defined block copolymers, graft copolymers, and surface-functionalized materials. For example, a diblock copolymer could be synthesized by first creating a polymer with pendant aldehyde groups, reacting these with the amine end of a deprotected this compound derivative, and then using the now-terminal aldehyde to initiate the polymerization of a second block. The synthesis of heterobifunctional PEGs through various chemical routes has been extensively reviewed, highlighting the versatility of these linkers in constructing complex polymeric structures. mdpi.comrsc.orgrsc.org

The following table provides a conceptual overview of the steps involved in synthesizing a precision polymer architecture using an this compound derivative.

StepReactionFunctional Group UtilizedResulting Structure
1Polymerization or Surface AttachmentAldehydePolymer backbone with pendant Boc-protected amine PEG chains
2DeprotectionNHBoc (acid-labile)Polymer backbone with pendant primary amine PEG chains
3Second Polymerization or ConjugationPrimary AmineGraft copolymer or bioconjugate with a precise structure

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